molecular formula C13H19NO B7964751 3-((Butyl(methyl)amino)methyl)benzaldehyde

3-((Butyl(methyl)amino)methyl)benzaldehyde

Cat. No.: B7964751
M. Wt: 205.30 g/mol
InChI Key: SFLGOSQBRKYHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((Butyl(methyl)amino)methyl)benzaldehyde is a benzaldehyde derivative featuring a tertiary amine group (butyl(methyl)amino) attached via a methylene bridge at the 3-position of the aromatic ring. This structural motif combines the aldehyde’s electrophilic reactivity with the steric and electronic effects of the bulky tertiary amine. Applications of similar compounds span pH sensing , catalysis , and pharmaceutical intermediate synthesis , positioning this compound as a versatile candidate for organic synthesis and functional material development.

Properties

IUPAC Name

3-[[butyl(methyl)amino]methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-3-4-8-14(2)10-12-6-5-7-13(9-12)11-15/h5-7,9,11H,3-4,8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLGOSQBRKYHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=CC(=CC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Butyl(methyl)amino)methyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of 3-((Butyl(methyl)amino)methyl)benzaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-((Butyl(methyl)amino)methyl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-((Butyl(methyl)amino)methyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-((Butyl(methyl)amino)methyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The butyl(methyl)amino group may enhance the compound’s ability to interact with biological membranes and receptors .

Comparison with Similar Compounds

Key Observations :

  • The tertiary amine in the target compound introduces steric bulk and basicity, contrasting with the conjugated imine groups in HL-3-qui and HL-6-qui, which enable pH-dependent fluorescence .
  • Alkyl-substituted benzaldehydes like 3,4-dimethylbenzaldehyde lack electron-donating or coordinating groups, limiting their utility in sensing but enhancing stability for industrial applications .

Key Observations :

  • The target compound’s synthesis may face challenges due to steric hindrance from the butyl group, unlike smaller amines (e.g., dimethylamino benzaldehyde in ), which achieve higher yields in N-alkylation reactions.
  • Schiff base formation (as in HL-3-qui ) requires precise pH control, whereas reductive amination (analogous to ) offers broader compatibility with functional groups.

Functional Properties

Compound Key Properties Applications
3-((Butyl(methyl)amino)methyl)benzaldehyde Tertiary amine enhances solubility; aldehyde enables nucleophilic reactions Catalysis, pharmaceutical intermediates
HL-3-qui Ratiometric pH sensing (464 nm → 530 nm) Cell imaging, real-sample analysis
3-(Benzyl(methyl)amino)phenol N,O-bidentate directing group Metal-catalyzed C–H functionalization
Dimethylamino benzaldehyde High-yield N-alkylation Peptide and ester synthesis

Key Observations :

  • Unlike HL-3-qui’s ratiometric fluorescence , the target compound lacks extended conjugation for optical sensing but may excel in coordination chemistry due to its tertiary amine.
  • The butyl(methyl)amino group’s steric bulk could reduce reactivity in coupling reactions compared to dimethylamino benzaldehyde, which achieves superior yields in automated syntheses .

Biological Activity

3-((Butyl(methyl)amino)methyl)benzaldehyde, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzaldehyde moiety with a butyl(methyl)amino substituent. Its structure can be represented as follows:

C12H17NO\text{C}_{12}\text{H}_{17}\text{N}\text{O}

This structure is crucial as it influences the compound's interactions with biological targets.

The biological activity of 3-((Butyl(methyl)amino)methyl)benzaldehyde can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could protect cells from oxidative stress.
  • Cellular Signaling Modulation : It may influence various signaling pathways, potentially affecting cell proliferation and apoptosis.

Anticancer Properties

Research indicates that 3-((Butyl(methyl)amino)methyl)benzaldehyde exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell LineIC50 (µM)Effect
MCF-725.72 ± 3.95Induces apoptosis
HeLa30.15 ± 4.20Reduces viability

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli20

These results indicate potential for use in treating bacterial infections.

Case Studies

  • Study on Anticancer Activity : A study conducted by Ribeiro Morais et al. (2023) demonstrated that the compound significantly suppressed tumor growth in xenograft models when administered at specific dosages .
  • Antimicrobial Efficacy : Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit bacterial growth effectively, suggesting its potential as an antibiotic agent .

Safety and Toxicity

While preliminary studies indicate promising biological activities, further research is needed to assess the safety profile of 3-((Butyl(methyl)amino)methyl)benzaldehyde. Toxicity studies are essential to determine its suitability for clinical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.